

5(6)-Carboxyfluorescein: A Technical Guide to Quantum Yield and Extinction Coefficient

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Compound of Interest

Compound Name: 5(6)-Carboxyfluorescein

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This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core photophysical properties of **5(6)-Carboxyfluorescein** (5(6)-FAM). This document details its quantum yield and extinction coefficient, outlines experimental protocols for their determination, and presents a typical experimental workflow.

Core Photophysical Properties of 5(6)-Carboxyfluorescein

5(6)-Carboxyfluorescein is a widely utilized fluorescent probe valued for its bright green emission and reactivity, allowing for its conjugation to various biomolecules. As a mixture of two isomers, 5-carboxyfluorescein and 6-carboxyfluorescein, its photophysical properties, particularly its quantum yield and extinction coefficient, are crucial for quantitative applications in biological research.^{[1][2]} These properties are highly sensitive to the local environment, most notably pH.^{[3][4][5]}

Data Summary

The following tables summarize the key quantitative data for the quantum yield and extinction coefficient of **5(6)-Carboxyfluorescein** under various experimental conditions.

Table 1: Quantum Yield of **5(6)-Carboxyfluorescein**

Quantum Yield (Φ)	Experimental Conditions	Reference
0.93	Methanol solution, compared to fluorescein	[6]
0.48	Conjugated to Bovine Serum Albumin (BSA)	[6]
~0.95	For the di-anionic form of fluorescein in 0.1 M NaOH	[5][6]
0.2 - 0.8	For fluorescein over a pH range of 6 to 8	[4]

Table 2: Molar Extinction Coefficient of **5(6)-Carboxyfluorescein**

Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Wavelength (nm)	Experimental Conditions	Reference
83,000	493	DMSO	[7]
>72,000	493	T&S Buffer, pH 9	[8]
76,900	~490	Aqueous solution, pH > 8.0 (di-anionic form)	[5]
12,134	284	0.1 M NaOH	[9]
43,060	239	0.1 M NaOH	[9]

Table 3: Spectral Properties of **5(6)-Carboxyfluorescein**

Property	Wavelength (nm)	Experimental Conditions	Reference(s)
Excitation Maximum (λ_{ex})	492	0.1 M Tris pH 8.0	
493	DMSO	[7]	
495	Not specified	[1]	
465 and 490	Physiological pH range of 6-7.4	[10]	
Emission Maximum (λ_{em})	517	0.1 M Tris pH 8.0	
517	DMSO	[7]	
517	Not specified	[1]	
515	Physiological pH range of 6-7.4	[10]	

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is paramount for reliable downstream applications. The following sections detail the methodologies for these key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Protocol:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **5(6)-Carboxyfluorescein** powder and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a basic aqueous buffer (e.g., 0.1 M NaOH), to create a concentrated stock solution.

- Preparation of Dilution Series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
- Spectrophotometric Measurement:
 - Use a calibrated spectrophotometer.
 - Use a matched pair of cuvettes, one for the blank (solvent/buffer) and one for the sample.
 - Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}), which is typically around 492 nm for **5(6)-Carboxyfluorescein**.
- Data Analysis:
 - Plot the measured absorbance at λ_{max} against the corresponding molar concentration.
 - Perform a linear regression analysis on the data points.
 - According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the molar concentration), the slope of the resulting line is equal to the molar extinction coefficient (assuming a 1 cm path length).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

- Selection of a Quantum Yield Standard: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to **5(6)-Carboxyfluorescein**. Fluorescein in 0.1 M NaOH ($\Phi = 0.95$) is a common choice.^[6]
- Preparation of Sample and Standard Solutions:

- Prepare a series of dilutions for both the **5(6)-Carboxyfluorescein** sample and the quantum yield standard in the same solvent.
- The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.
- Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.
- Fluorescence Measurements:
 - Use a spectrofluorometer.
 - Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
 - Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
- Data Analysis:
 - Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
 - The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (n_{\text{sample}} / n_{\text{std}})^2$$

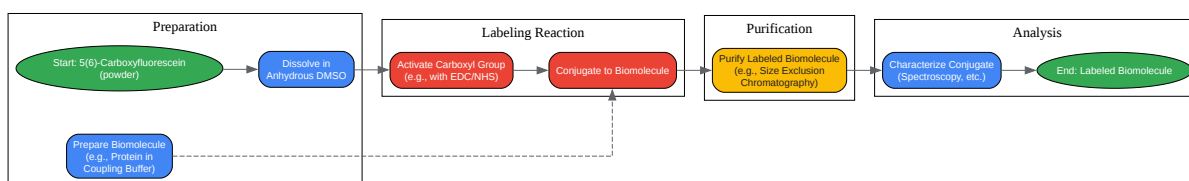
where:

- Φ_{std} is the quantum yield of the standard.
- m_{sample} and m_{std} are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

- n_{sample} and n_{std} are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

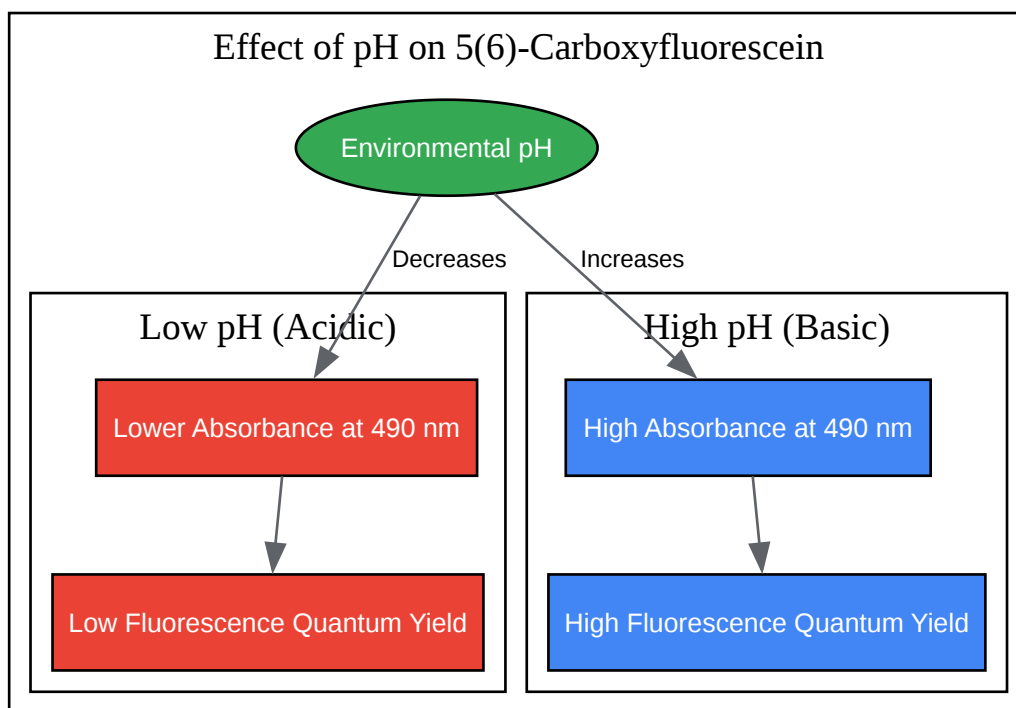
Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for labeling a biomolecule with **5(6)-Carboxyfluorescein** and the logical relationship of its pH-dependent spectral properties.



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*Workflow for biomolecule labeling with **5(6)-Carboxyfluorescein**.*



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pH-dependent spectral properties of 5(6)-Carboxyfluorescein.

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